

An In-depth Technical Guide to Methylthiomethyl Acetate

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Compound of Interest

Compound Name: Methylthiomethyl Acetate

CAS No.: 16437-69-7

Cat. No.: B100518

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This guide provides a comprehensive overview of **methylthiomethyl acetate**, a key reagent in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's properties and applications.

Introduction: The Versatility of a Simple Ester

Methylthiomethyl acetate (MTM acetate) is a sulfur-containing ester that, despite its relatively simple structure, offers significant utility in the field of organic synthesis. While it is found naturally and contributes to the aroma of fruits like cantaloupe and pineapple, its primary value in a laboratory setting is as a precursor and reagent.^[1] Its unique combination of an ester and a thioether functional group allows for a range of chemical transformations, making it a valuable tool in the synthesis of complex molecules. This guide will delve into the fundamental physicochemical properties, synthesis protocols, and key applications of MTM acetate, providing the technical depth necessary for its effective use in research and development.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. These properties dictate everything from appropriate solvent choices and reaction conditions to purification strategies and safe handling procedures.

Structural Identifiers

- IUPAC Name: methyl 2-(methylthio)acetate[2]
- CAS Number: 16630-66-3[2]
- Molecular Formula: C₄H₈O₂S[1][2]
- SMILES: COC(=O)CSC[2]

Quantitative Data Summary

The empirical data for **methylthiomethyl acetate** is summarized in the table below. These values are critical for experimental design, such as calculating molar equivalents, predicting behavior in different solvents, and setting up purification apparatus.

Property	Value	Source(s)
Molecular Weight	120.17 g/mol	[1][2][3]
Monoisotopic Mass	120.02450067 Da	[1][2]
Density	1.11 g/mL at 25 °C	
Boiling Point	49-51 °C at 12 mmHg	[2]
Refractive Index	n ₂₀ /D 1.4650	
Flash Point	58 °C (136.4 °F) - closed cup	
Solubility	Insoluble in water; Soluble in non-polar solvents and ethanol.	[2]
Appearance	Clear, colorless to light yellow liquid.	[1][2]

Table 1: Key Physicochemical Properties of **Methylthiomethyl Acetate**.

Synthesis and Reactivity

The synthesis of methylthiomethyl esters can be achieved through several methods. A common and efficient laboratory-scale approach involves the Pummerer rearrangement, which utilizes dimethyl sulfoxide (DMSO) as both a reagent and solvent.^{[4][5][6]} This method is often preferred for its high yields and operational simplicity.

Synthesis via Pummerer Rearrangement

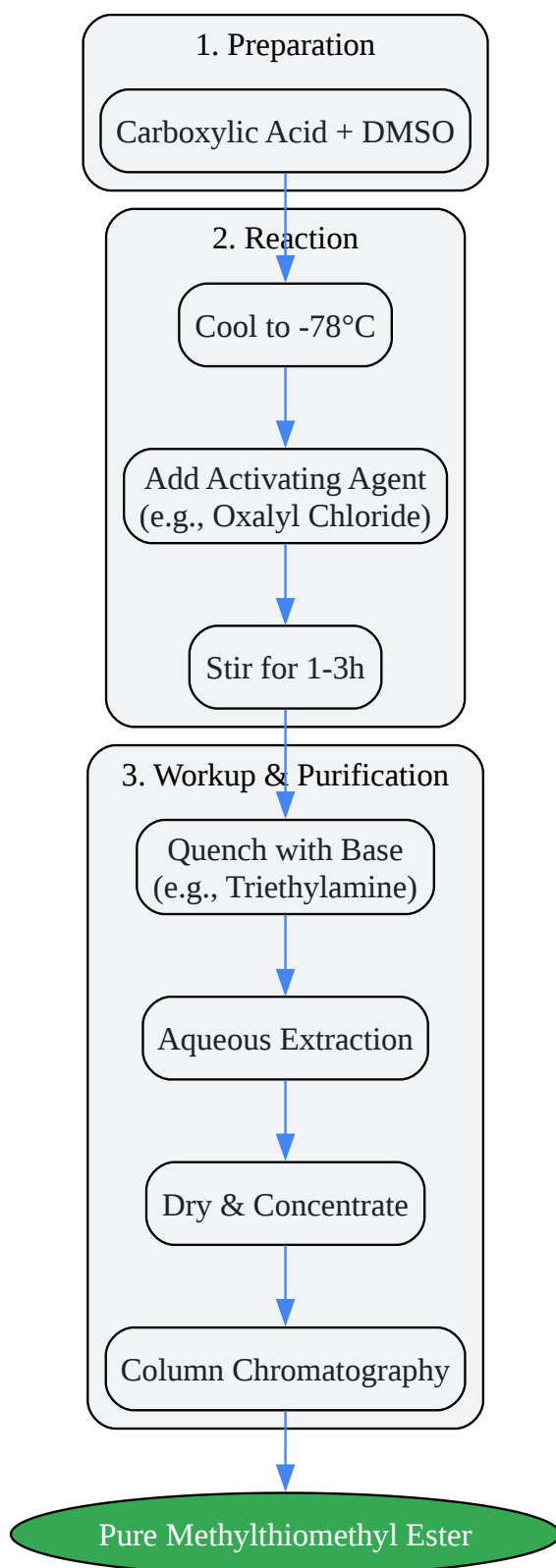
This protocol describes a general procedure for synthesizing methylthiomethyl esters from carboxylic acids. The causality behind this choice of methodology lies in its efficiency and the mild conditions required, which preserves sensitive functional groups elsewhere in the molecule.

Experimental Protocol:

- **Reagent Preparation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carboxylic acid (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
- **Activation:** Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). To this, slowly add an activating agent such as oxalyl chloride or acetic anhydride (1.1 to 1.5 equivalents). The choice of activating agent can influence reaction rate and side products; oxalyl chloride is often more reactive.
- **Reaction:** Stir the mixture at low temperature for a period of 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the addition of a tertiary amine base, such as triethylamine, to neutralize the acidic byproducts. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The

resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure methylthiomethyl ester.

The diagram below illustrates the general workflow for this synthesis.



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Caption: General workflow for synthesizing methylthiomethyl esters.

Applications in Drug Development & Synthesis

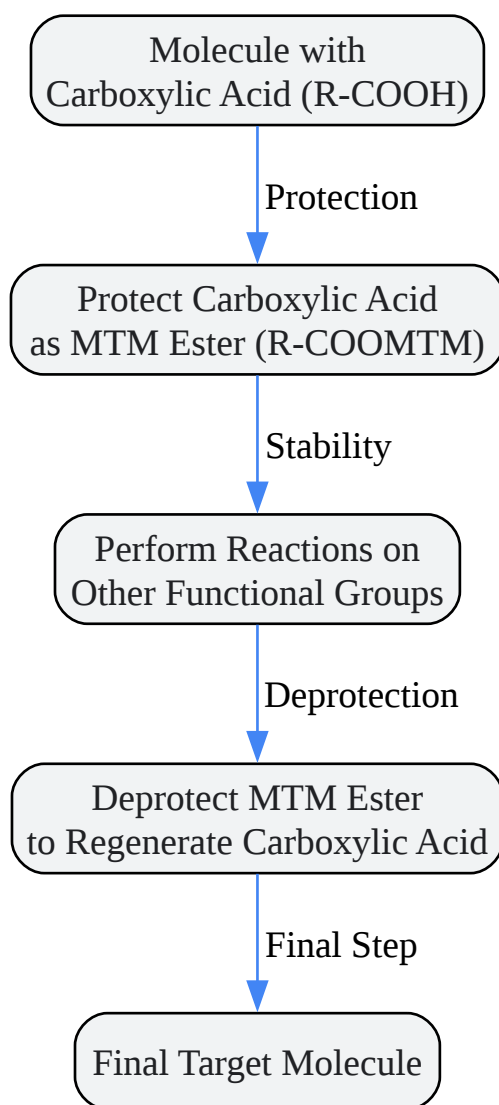
The methylthiomethyl (MTM) group is a valuable protecting group for carboxylic acids in multi-step organic synthesis.^[5] Its utility is particularly pronounced in drug development, where complex molecules with multiple functional groups require a strategic approach to synthesis.

Role as a Protecting Group

A protecting group must be easy to install, stable under a variety of reaction conditions, and easy to remove selectively without affecting other parts of the molecule. The MTM group fulfills these criteria.

- **Installation:** As described in the synthesis section, the MTM ester is readily formed from a carboxylic acid.
- **Stability:** The MTM ester is robust and stable under many common reaction conditions, including those that are mildly acidic or basic, and various oxidative or reductive conditions.
- **Deprotection:** The removal of the MTM group can be achieved under specific conditions that do not typically affect other common protecting groups. This selectivity is a cornerstone of its utility.

The logical relationship of a protecting group strategy is shown below.



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Caption: Logic of a protecting group strategy using MTM esters.

Safety & Handling

As with any chemical reagent, proper handling of **methylthiomethyl acetate** is essential for laboratory safety. It is classified as a flammable liquid and vapor.[3][7]

- General Precautions: Use in a well-ventilated area, preferably within a chemical fume hood. [7]

- Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7]
- Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof electrical equipment.
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[7] Recommended storage temperature is 2-8°C.

According to GHS hazard statements, it may cause skin and serious eye irritation, and may also cause respiratory irritation.[3] In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[7]

Conclusion

Methylthiomethyl acetate is a multifaceted compound whose value extends far beyond its molecular weight. Its well-defined physicochemical properties, accessible synthesis routes, and strategic application as a protecting group make it an indispensable tool for the modern organic chemist. For professionals in drug development, a comprehensive understanding of this reagent provides a distinct advantage in the design and execution of complex synthetic pathways, ultimately accelerating the discovery of new therapeutic agents.

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